2-(4-Methoxybenzyloxy)ethanol

Catalog No.
S1910845
CAS No.
13807-89-1
M.F
C10H14O3
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Methoxybenzyloxy)ethanol

CAS Number

13807-89-1

Product Name

2-(4-Methoxybenzyloxy)ethanol

IUPAC Name

2-[(4-methoxyphenyl)methoxy]ethanol

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C10H14O3/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5,11H,6-8H2,1H3

InChI Key

PHXZOQVBYCJBHO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)COCCO

Canonical SMILES

COC1=CC=C(C=C1)COCCO

2-(4-Methoxybenzyloxy)ethanol is an organic compound characterized by its ether functional group and methoxy substituent. Its chemical formula is C₁₀H₁₄O₃, and it has a molecular weight of 182.22 g/mol. This compound features a benzyloxy group attached to an ethanol backbone, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and chemical synthesis.

. Its effectiveness in facilitating the dehydration of adenine highlights its potential interactions with nucleic acids and other biomolecules. Further research is necessary to explore its interactions at a molecular level, particularly regarding any inhibitory or stimulatory effects on biological pathways.

Several methods have been developed for synthesizing 2-(4-Methoxybenzyloxy)ethanol:

  • Alkylation of Phenols: This method involves the alkylation of 4-methoxyphenol with ethylene oxide or similar reagents under basic conditions.
  • Esterification Reactions: The compound can also be synthesized through esterification of methoxyphenol derivatives with ethanol.
  • Phase Transfer Catalysis: A more advanced method involves using phase transfer catalysts to enhance the reaction efficiency between the phenolic compound and alkylating agents .

2-(4-Methoxybenzyloxy)ethanol finds applications across various domains:

  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Due to its catalytic properties, it is explored for potential uses in drug development and synthesis.
  • Material Science: The compound may be utilized in creating polymers or other materials due to its reactive functional groups.

2-(4-Methoxybenzyloxy)ethanol shares structural similarities with several related compounds. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2-(4-Methoxyphenyl)ethanolC₉H₁₂O₂Lacks the benzyloxy group; simpler structure
2-((4-Methoxybenzyl)amino)ethanolC₁₀H₁₅NO₂Contains an amino group, enhancing biological activity
2-((3-Methoxybenzyl)amino)ethanolC₁₀H₁₅NO₂Similar structure but with a different methoxy position
2-(Ethyl(4-methoxybenzyl)amino)ethanolC₁₂H₁₉NO₂Contains an ethyl substituent, altering reactivity

Uniqueness

The uniqueness of 2-(4-Methoxybenzyloxy)ethanol lies in its specific combination of ether and alcohol functionalities along with the methoxy substituent. This combination enhances its reactivity profile compared to simpler phenolic compounds while providing distinct catalytic properties that are valuable in synthetic chemistry.

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-(4-METHOXYBENZYLOXY)ETHANOL

Dates

Modify: 2023-08-16

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